The synthesis of 8-Bromo-cAMP sodium salt involves several methods that typically start with the bromination of adenosine-3',5'-cyclic monophosphate. One common method includes the use of bromine or N-bromosuccinimide in the presence of a suitable solvent to introduce the bromine atom at the 8-position of the adenosine ring. The resulting product is then converted into its sodium salt form through neutralization with sodium hydroxide or sodium carbonate .
The molecular structure of 8-Bromo-cAMP sodium salt consists of a purine base (adenine) linked to a ribose sugar and a phosphate group. The presence of the bromine atom at the 8-position enhances its stability against hydrolysis by phosphodiesterases compared to natural cyclic adenosine monophosphate.
8-Bromo-cAMP sodium salt participates in various biochemical reactions, primarily as an activator of cyclic adenosine monophosphate-dependent protein kinase. It can induce phosphorylation processes that lead to various cellular responses.
The mechanism of action of 8-Bromo-cAMP sodium salt primarily revolves around its role as a signaling molecule that mimics cyclic adenosine monophosphate. Once inside the cell, it activates protein kinase A, leading to downstream effects such as:
8-Bromo-cAMP sodium salt has several scientific applications:
8-Bromoadenosine-3',5'-cyclic monophosphate sodium salt (8-Bromo-cAMP sodium salt) serves as a potent and selective activator of cyclic AMP-dependent Protein Kinase A. Unlike endogenous cyclic AMP, this analog exhibits a higher binding affinity for Protein Kinase A regulatory subunits, with a dissociation constant (Ka) of 0.05 μM, enabling sustained kinase activation [7] [9]. Its bromine substitution at the 8-position of the adenine ring stabilizes the syn conformation, enhancing complementary binding to Protein Kinase A’s cyclic nucleotide-binding domains [9]. This structural modification facilitates prolonged downstream phosphorylation events, as demonstrated in COS-1 cells where 8-Bromo-cAMP sodium salt treatment induced phosphorylation of Steroid Receptor Coactivator-1 at threonine 1179 and serine 1185 – sites critical for functional cooperation with CREB-binding protein [1].
The analog’s efficacy extends to modulating cellular differentiation pathways. In human fibroblast reprogramming studies, 8-Bromo-cAMP sodium salt enhanced induction of pluripotency when combined with valproic acid, a mechanism attributed to Protein Kinase A-mediated phosphorylation of transcriptional regulators like CREB [3] [10]. Similarly, esophageal cancer (Eca-109) cells exhibited dual responses of differentiation and apoptosis following Protein Kinase A activation by this compound [3].
Table 1: Protein Kinase A Activation Parameters of 8-Bromo-cAMP Sodium Salt vs. Endogenous Cyclic AMP
| Parameter | Endogenous Cyclic AMP | 8-Bromo-cAMP Sodium Salt |
|---|---|---|
| Protein Kinase A Ka | 2-3 μM | 0.05 μM |
| Half-life in Cellular Systems | Minutes | Hours |
| Conformational Preference | Anti | Syn |
| Phosphodiesterase Susceptibility | High | Low |
The metabolic stability of 8-Bromo-cAMP sodium salt stems from its bromine atom at the C8 position of the purine ring, which creates steric hindrance against phosphodiesterase hydrolysis. This modification confers >10-fold increased resistance to degradation compared to endogenous cyclic AMP, as validated by enzymatic assays using purified phosphodiesterases [6] [10]. The bromine substitution alters the molecule’s electronic properties, reducing the electrophilicity of the cyclic phosphate moiety and thereby impeding nucleophilic attack by phosphodiesterase catalytic sites [6].
This resistance translates to prolonged intracellular signaling in experimental models. In hepatocyte cultures, 8-Bromo-cAMP sodium salt maintained elevated Protein Kinase A activity for over 12 hours, whereas endogenous cyclic AMP was degraded within 30 minutes [9]. Similarly, AML193 leukemic cells exhibited sustained Erk1/2 phosphorylation for 60+ minutes post-treatment, attributable to the analog’s persistence [5]. The compound’s solubility profile (100 mM in water, 50 mM in dimethyl sulfoxide) further supports its utility in sustained biological assays where temporal signaling dynamics are investigated [10].
Table 2: Structural Modifications Conferring Metabolic Stability
| Modification Site | Chemical Group | Effect on Phosphodiesterase Susceptibility | Biological Half-life Extension |
|---|---|---|---|
| C8 position | Bromine | Steric hindrance of catalytic site access | 8-10 fold vs. cyclic AMP |
| Oxygen at 2' position | Methylation | Reduced ring conformation flexibility | 5-7 fold vs. cyclic AMP |
| Phosphate backbone | Phosphorothioate | Resistance to hydrolytic enzymes | 12-15 fold vs. cyclic AMP |
Beyond Protein Kinase A activation, 8-Bromo-cAMP sodium salt engages in complex signaling cross-talk through direct activation of Exchange Protein Activated by Cyclic AMP. This dual-target engagement occurs because the bromine modification preserves binding affinity for Exchange Protein Activated by Cyclic AMP’s cyclic nucleotide-binding domain while reducing selectivity filters that distinguish between cyclic AMP effectors [6] [10]. In pheochromocytoma PC6 cells, 8-Bromo-cAMP sodium salt stimulated Rit GTPase activation via an Exchange Protein Activated by Cyclic AMP-dependent but Rap-independent mechanism, revealing a novel Exchange Protein Activated by Cyclic AMP-Rit signaling axis critical for neuronal differentiation [4].
Notably, Exchange Protein Activated by Cyclic AMP activation by 8-Bromo-cAMP sodium salt initiates distinct temporal and spatial signaling patterns compared to Protein Kinase A. Whereas Protein Kinase A activation predominantly influences nuclear transcription factors, Exchange Protein Activated by Cyclic AMP activation by this analog modulates cytoplasmic small GTPases, thereby regulating processes like integrin-mediated cell adhesion. In human lung fibroblasts, 8-Bromo-cAMP sodium salt inhibited proliferation through Exchange Protein Activated by Cyclic AMP-mediated modulation of focal adhesion dynamics [6]. This signaling bifurcation was further demonstrated in vascular cells where the analog simultaneously activated Protein Kinase A-mediated vasodilatory responses and Exchange Protein Activated by Cyclic AMP-dependent integrin activation in progenitor cells [10].
8-Bromo-cAMP sodium salt uniquely modulates Extracellular Signal-Regulated Kinase 1/2 phosphorylation kinetics in a cell-type-specific manner. In AML193 leukemic cells, the analog induced rapid but transient Extracellular Signal-Regulated Kinase 1/2 phosphorylation, peaking within 1-5 minutes and returning to baseline by 15 minutes – a pattern distinct from interleukin-3-induced sustained activation [5]. This transient activation occurred independently of Shc adaptor protein phosphorylation, indicating a non-canonical Protein Kinase A-dependent pathway [5].
Conversely, in neuronal models, 8-Bromo-cAMP sodium salt elicited sustained Extracellular Signal-Regulated Kinase 1/2 signaling necessary for differentiation. PACAP38-stimulated PC6 cells exhibited Rit-dependent p38 activation (but not Extracellular Signal-Regulated Kinase 1/2) following 8-Bromo-cAMP sodium salt treatment, demonstrating pathway-selective modulation [4]. The analog’s temporal signaling patterns are concentration-dependent: at 1 μM it synergized with interleukin-3 to enhance mitogenic responses in AML193 cells, while concentrations >2.5 μM induced cytotoxic effects independent of Extracellular Signal-Regulated Kinase 1/2 [5].
Table 3: Temporal Dynamics of Extracellular Signal-Regulated Kinase 1/2 Phosphorylation Induced by 8-Bromo-cAMP Sodium Salt
| Cell Type | Stimulus Context | Onset | Peak Activation | Duration | Downstream Functional Outcome |
|---|---|---|---|---|---|
| AML193 leukemic | Single agent (1 mM) | <1 min | 1-5 min | <15 min | Transient proliferation stimulus |
| PC6 neuronal | PACAP38-primed | 5 min | 15-30 min | >60 min | Neurite differentiation |
| HUVEC endothelial | Conditioned media transfer | 15 min | 30-60 min | >120 min | Enhanced cell migration |
| Esophageal cancer | Single agent (dose-dependent) | 30 min | 2-4 hours | 12+ hours | Differentiation/apoptosis switch |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7